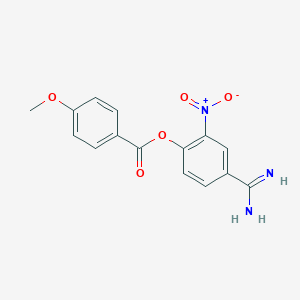

4-Amidino-2-nitrophenyl 4'-anisate

Description

4-Amidino-2-nitrophenyl 4'-anisate is a nitro-aromatic compound featuring an amidino group (-C(NH)NH₂) and an ester linkage derived from 4-anisic acid (4-methoxybenzoic acid). The amidino group enhances hydrogen-bonding capacity and basicity, while the nitro and methoxy substituents influence electronic and steric properties.

Properties

CAS No. |

105450-73-5 |

|---|---|

Molecular Formula |

C15H13N3O5 |

Molecular Weight |

315.28 g/mol |

IUPAC Name |

(4-carbamimidoyl-2-nitrophenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C15H13N3O5/c1-22-11-5-2-9(3-6-11)15(19)23-13-7-4-10(14(16)17)8-12(13)18(20)21/h2-8H,1H3,(H3,16,17) |

InChI Key |

PLBOHMPHGWUZAF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |

Other CAS No. |

105450-73-5 |

Synonyms |

4-amidino-2-nitrophenyl 4'-anisate APNAN |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Amino-2-nitrophenol (CAS 119-34-6)

2-Amino-4-nitrophenol (CAS 99-57-0)

- Structure: Amino group at 2-position, nitro at 4-position.

- Physical Properties : Melting point = 143°C .

- Comparison: Regioisomeric differences (nitro/amino positions) alter intermolecular interactions. The amidino variant in the target compound may exhibit distinct crystallinity or thermal stability compared to amino-nitro analogs.

Amidino-Containing Compounds

6-Amidino-2-naphthol Methanesulfonate (CAS 13682-92-3)

- Structure: Amidino group on a naphthol scaffold with methanesulfonate counterion.

- Applications : Used as a trypsin inhibitor or fluorescent probe .

Ester Derivatives

Methyl Anisate

- Structure : Methyl ester of 4-anisic acid.

- Synthesis : Prepared via esterification of 4-anisic acid, yielding 63% with characteristic FTIR peaks at 1,684 cm⁻¹ (C=O) and 1,174 cm⁻¹ (C-O-C) .

- Spectroscopy : Fluorescence emission at 374 nm (excitation at 355 nm) .

- Comparison: The replacement of the methyl ester with a nitrophenyl-amidino group in 4-amidino-2-nitrophenyl 4'-anisate would significantly alter electronic properties, shifting absorption/emission wavelengths and reducing volatility.

Data Tables

Table 1. Physical Properties of Comparable Compounds

| Compound | Melting Point (°C) | Key Functional Groups | Reference |

|---|---|---|---|

| 4-Amino-2-nitrophenol | 125–127 | -NH₂, -NO₂ | |

| 2-Amino-4-nitrophenol | 143 | -NH₂, -NO₂ | |

| Methyl Anisate | N/A | -COOCH₃, -OCH₃ |

Table 2. Spectral Data for Key Analogs

| Compound | FTIR Peaks (cm⁻¹) | Fluorescence (nm) | Reference |

|---|---|---|---|

| Methyl Anisate | 1,684 (C=O), 1,174 (C-O-C) | λex 355, λem 374 | |

| 4-Amino-2-nitrophenol | N/A | N/A | — |

Research Implications

- Synthetic Routes: Analogous nitro compounds (e.g., 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide) are synthesized via nucleophilic aromatic substitution in chlorobenzene , suggesting similar methods for the target compound.

- Stability: Amidino groups may enhance thermal stability, as seen in covalent organic frameworks (COFs) with rigid aromatic backbones .

- Applications: Potential use in photodynamic therapy or catalysis, leveraging nitro-aromatic redox activity and amidino-metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.